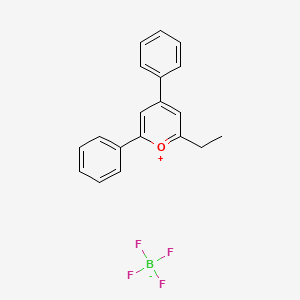

2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate, also known as EDP or Pyrylium salt, is a chemical compound that has been widely used in scientific research due to its unique properties. EDP is a fluorescent dye that emits a bright red color under ultraviolet light, making it useful in various applications such as microscopy, imaging, and labeling.

Scientific Research Applications

Catalytic Hydrogenation Applications : Reshetov et al. (1998) found that the catalytic reduction of 2,6-diphenylpyrylium salts leads to hydrogenolysis at the C−O bond, forming 1,5-diphenylpentanes. This study highlights the potential application of 2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate in catalytic hydrogenation processes (Reshetov, Seller, & Kriven’ko, 1998).

Polymer Synthesis : Spiliopoulos and Mikroyannidis (1996) used this compound for the synthesis of new rigid-rod polyamide, polyimides, and polyazomethine bearing phenyl pendent groups. These polymers displayed unique properties like high solubility and thermal stability, indicating the compound's significance in advanced polymer synthesis (Spiliopoulos & Mikroyannidis, 1996).

Electron Transfer Reactions : Akaba, Sakuragi, and Tokumaru (1990) demonstrated the role of 2,4,6-triphenylpyrylium tetrafluoroborate in electron transfer reactions, particularly in the formation of dimeric radical cations of trans-stilbene. This study underscores the importance of this compound in facilitating specific electron transfer processes (Akaba, Sakuragi, & Tokumaru, 1990).

Photoredox Catalysis : Alfonzo, Alfonso, and Beeler (2017) explored the use of 4-mesityl-2,6-diphenylpyrylium tetrafluoroborate in photoredox catalysis. They found that it can be used for the efficient generation of carbonyl ylides, demonstrating its potential in photoredox-based synthetic chemistry applications (Alfonzo, Alfonso, & Beeler, 2017).

Organometallic Chemistry : Shaw and Mertz (2002) studied the electrocatalytic reactions of a manganese−pyrylium complex, providing insights into the unique reactivity and stability of metal−pyrylium σ-complexes like this compound in organometallic contexts (Shaw & Mertz, 2002).

Photoreactions in Organic Chemistry : Zhang et al. (2002) utilized triphenylpyrylium tetrafluoroborate in photosensitized Diels–Alder reactions, demonstrating its effectiveness in the synthesis of tetrahydroquinoline derivatives. This showcases the compound's role in facilitating important organic reactions under light irradiation (Zhang, Jia, Yang, & Liu, 2002).

Properties

IUPAC Name |

2-ethyl-4,6-diphenylpyrylium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17O.BF4/c1-2-18-13-17(15-9-5-3-6-10-15)14-19(20-18)16-11-7-4-8-12-16;2-1(3,4)5/h3-14H,2H2,1H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFYMCWGEWSXBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC1=[O+]C(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2634730.png)

![4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine](/img/structure/B2634731.png)

![Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2634735.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2634737.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2634738.png)

![3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2634739.png)

![N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2634742.png)

![1-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2634751.png)

![7-acetyl-2-((4-bromobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2634753.png)